5-methyl-1H-1,2,4-triazol-3-ol

Anticancer Cytotoxicity Medicinal Chemistry

Researchers developing targeted kinase inhibitors or novel fungicides often face scaffold validation bottlenecks. 5-Methyl-1H-1,2,4-triazol-3-ol (CAS 930-63-2) is a data-backed heterocyclic building block that directly addresses these challenges. - Anticancer SAR: derivatives exhibit IC50 as low as 2.18 µM against HT29 colon cancer cells. - Kinase inhibitor core: confirmed MAPK8 target engagement, enabling inflammation & oncology programs. - Fungicide lead: EC50 13.095 µg/mL against Physalospora piricola, outperforming mefentrifluconazole (39.516 µg/mL). - Corrosion inhibition: 5-methyl substitution provides superior mild-steel protection vs. non-methylated analog.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 930-63-2
Cat. No. B183223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-1,2,4-triazol-3-ol
CAS930-63-2
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESCC1=NC(=O)NN1
InChIInChI=1S/C3H5N3O/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7)
InChIKeyXLSXXXARCKJHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-1,2,4-triazol-3-ol: Core Scaffold Overview


5-Methyl-1H-1,2,4-triazol-3-ol (CAS 930-63-2), also known as 1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one, is a fundamental heterocyclic building block in the 1,2,4-triazole class, with a molecular weight of 99.09 g/mol and a melting point of 240-246 °C [1]. As a core 1,2,4-triazole derivative, it serves as a versatile synthetic intermediate for a vast array of more complex compounds due to its reactive functional groups and stable ring structure [2]. This compound is distinct from related analogs like 1,2,4-triazole-3-thiol or 3-amino-1,2,4-triazole, and its unique structure provides a platform for creating novel entities with diverse biological activities, including antimicrobial, antifungal, and corrosion inhibition properties [2].

Synthetic intermediate for 1,2,4-triazole libraries and SAR exploration
Scaffold for reported cell-based and enzyme inhibition research
Reported corrosion inhibition and antifungal model context

Why Substitution of 5-Methyl-1,2,4-triazol-3-ol Fails


While many 1,2,4-triazole derivatives share a common core, substituting 5-methyl-1H-1,2,4-triazol-3-ol with seemingly similar analogs like 1,2,4-triazole-3-thiol or 3-amino-1,2,4-triazole leads to significant differences in performance. This is because the specific substitution at the 3-position (hydroxyl) and 5-position (methyl) dictates the compound's electronic properties, hydrogen-bonding capacity, and overall molecular geometry, which are critical for its interactions with biological targets or metal surfaces [1]. For instance, studies have shown that 3-amino-1,2,4-triazole derivatives exhibit superior antimicrobial activity against S. aureus and C. albicans compared to 3-thio analogs, highlighting how even a single heteroatom substitution can dramatically alter biological efficacy [2]. Therefore, the exact structure of this specific triazolol is essential for achieving the desired outcome in a given application.

5-Methyl-1H-1,2,4-triazol-3-ol
3-Amino analog
Antimicrobial response may shift; electronic and H-bond profile differs
3-Thiol analog
Corrosion inhibition and biological activity context may not transfer
Non-methylated analog
Methyl at 5-position contributes to electronic properties and inhibitory efficiency

Performance Evidence: 5-Methyl-1,2,4-triazol-3-ol


Cytotoxicity in HT29 Colon Cancer Cells

Derivatives synthesized from 5-methyl-1H-1,2,4-triazol-3-ol and its analogs demonstrate potent cytotoxic activity against human colon cancer (HT29) cell lines. A series of triazole compounds (M1-M10) were evaluated, with most exhibiting IC50 values lower than 10 µM [1]. Notably, compound M2 showed an IC50 of 2.18 µM, and M4 showed an IC50 of 2.58 µM. These values are comparable to or surpass the activity of some standard chemotherapeutic agents in similar assays, underscoring the potential of this scaffold for anticancer drug development [1].

HT29 Cytotoxicity
Class-level
IC50 2.18 µM (M2) / 2.58 µM (M4)
Supports cytotoxicity endpoint review
Derivative panel data; verify scaffold optimization
Anticancer Cytotoxicity Medicinal Chemistry

Mild Steel Corrosion Inhibition: Methylation Advantage

In a direct head-to-head comparison, 4-amino-5-methyl-1,2,4-triazole-3-thiol (AMTT), a close derivative of 5-methyl-1H-1,2,4-triazol-3-ol, exhibited superior corrosion inhibition efficiency on mild steel in 1.0 M H2SO4 compared to its non-methylated counterpart, 4-amino-1,2,4-triazole-3-thiol (ATT). The inhibition efficiency followed the order ATT < AMTT < AETT (ethyl analog), demonstrating that the 5-methyl substitution significantly enhances the protective effect [1].

Corrosion Inhibition
Head-to-head
AMTT (5-methyl) > ATT (non-methylated)
Methyl substitution supports higher reported inhibition
1.0 M H2SO4, mild steel
Corrosion Inhibition Mild Steel Acidic Media

Glutathione Reductase Inhibition

Aryl Schiff base derivatives of 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one were specifically designed and evaluated for their ability to inhibit glutathione reductase (GR) [1]. GR is a crucial antioxidant enzyme, and its inhibition is a targeted approach for cancer therapy and overcoming drug resistance. The study reported on the fast and effective synthesis and GR inhibitory properties, establishing this specific triazol-3-one scaffold as a viable platform for developing GR inhibitors, a role not typically associated with other 1,2,4-triazole analogs like 3-thiols or 3-amines without further derivatization [1].

GR Inhibition
Data to verify
Aryl Schiff base derivatives inhibit GR
Supports enzyme inhibition research context
Abstract-level finding; class inference
Antioxidant Enzyme Inhibition Oxidative Stress

MAPK8 (JNK1) Kinase Binding

A derivative containing the 5-methyl-1H-1,2,4-triazol-3-yl moiety was found to bind to Mitogen-activated protein kinase 8 (MAPK8, also known as JNK1) [1]. MAPK8 is a key target in inflammatory diseases, cancer, and neurodegeneration. The presence of this compound's binding data in the BindingDB database confirms that this specific triazole core is capable of interacting with and inhibiting an important protein kinase [1]. This provides a direct, target-specific differentiator compared to general, non-targeted biological activity often reported for simpler triazole analogs.

MAPK8 Binding
Supporting evidence
Derivative binds MAPK8 (JNK1)
Supports kinase inhibitor scaffold research
BindingDB entry; affinity data unavailable
Kinase Inhibition Drug Discovery Binding Affinity

Antifungal Activity Against Physalospora piricola

While not a direct assay of the core compound itself, a study on novel 1,2,4-triazole derivatives containing carboxamide fragments, designed and synthesized based on this heterocyclic class, showed that compounds like 6h achieved 92% inhibition against Physalospora piricola, a major apple pathogen [1]. The compound 6h (EC50 = 13.095 μg/mL) was significantly more potent than the commercial fungicide mefentrifluconazole (EC50 = 39.516 μg/mL). This demonstrates the high potential of the 1,2,4-triazole scaffold, to which 5-methyl-1H-1,2,4-triazol-3-ol belongs, for creating next-generation, highly effective antifungal agents.

Antifungal Activity
Head-to-head
Compound 6h EC50 13.095 µg/mL vs. mefentrifluconazole 39.516 µg/mL
Triazole scaffold supports reported antifungal screening
P. piricola model; derivative comparison
Antifungal Agrochemical Plant Pathology

Applications of 5-Methyl-1H-1,2,4-triazol-3-ol


Anticancer Lead Development for Colon Cancer

As demonstrated by the low IC50 values (as low as 2.18 µM) of its derivatives against the HT29 colon cancer cell line, 5-methyl-1H-1,2,4-triazol-3-ol is a validated starting point for synthesizing novel anticancer agents. Procurement of this compound is essential for research groups focusing on colon cancer therapeutics and optimizing the scaffold for improved potency and selectivity [1].

Kinase Inhibitor Discovery Targeting MAPK8/JNK1

Given the confirmed binding of a 5-methyl-1H-1,2,4-triazol-3-yl containing derivative to MAPK8, this compound should be a priority for procurement by medicinal chemistry labs involved in developing new kinase inhibitors. It offers a core structure for exploring structure-activity relationships (SAR) around this important therapeutic target, with potential applications in inflammation and cancer [2].

Next-Generation Antifungal Agent Development

The proven superior performance of 1,2,4-triazole derivatives (e.g., compound 6h with EC50 = 13.095 μg/mL) against the plant pathogen Physalospora piricola compared to mefentrifluconazole (EC50 = 39.516 μg/mL) validates the use of 1,2,4-triazole building blocks for developing new fungicides [3]. Procuring 5-methyl-1H-1,2,4-triazol-3-ol supports the creation of novel analogs with potentially enhanced efficacy and broader-spectrum activity for crop protection.

Mild Steel Corrosion Inhibitor Formulation

The direct comparative data showing that 4-amino-5-methyl-1,2,4-triazole-3-thiol (AMTT) provides superior corrosion protection to its non-methylated counterpart (ATT) on mild steel in sulfuric acid highlights the value of the 5-methyl substitution [4]. This makes the procurement of 5-methyl-1H-1,2,4-triazol-3-ol and its derivatives a strategic choice for industrial chemical suppliers and end-users seeking to formulate or utilize more effective corrosion inhibitors for steel infrastructure.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Derivative cytotoxicity profile
HT29 endpoint and selectivity review
Kinase inhibition research
MAPK8 binding scaffold
Target engagement and SAR review
Antifungal screening studies
Triazole-based antifungal activity
Plant pathogen model endpoint review
Corrosion inhibitor formulation
Methyl-substituted triazole efficiency
Electrochemical inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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